Isomalathion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Field: Environmental Toxicology

Application of Isomalathion in Environmental Toxicology: Isomalathion, a metabolite of Malathion, is used in environmental toxicology to study the stereoselective toxicity of chiral organophosphorus pesticides .

Method of Application: The toxicity and inhibition of Isomalathion are investigated on Daphnia magna (a small planktonic crustacean) and on acid α-naphthyl acetate esterase extracted from wheat flour .

Results and Outcomes: The study found that the enantiomers of Isomalathion with the ®-configuration were 3- to 13-fold stronger inhibitors than those with the (S)-configuration . This indicates that the toxicity of Isomalathion is stereoselective, which has important implications for its environmental impact and the risk assessment of chiral pesticides .

Field: Occupational Health

Method of Application: Unpublished urinary excretion data from botanical garden workers, collected by the Institut National de Santé Publique du Québec (INSPQ), Direction de la Toxicologie Humaine (Québec, Canada), were used .

Field: Mammalian Toxicology

Application of Malathion in Mammalian Toxicology: Malathion, the parent compound of Isomalathion, is used in mammalian toxicology to study its potential toxic effects .

Method of Application: The toxicity of Malathion is studied in mammals, focusing on its effects on various organs, including the central nervous system, liver, kidney, testis, ovaries, lung, pancreas, and blood .

Results and Outcomes: Exposure to Malathion has been associated with different toxicities that nearly affect every single organ in our bodies, with CNS toxicity being the most well documented . Malathion toxic effects on liver, kidney, testis, ovaries, lung, pancreas, and blood were also reported . Moreover, Malathion was considered as a genotoxic and carcinogenic chemical compound .

Field: Risk Assessment

Application of Malathion in Risk Assessment: A toxicokinetic model of Malathion and its metabolites, including Isomalathion, is used to assess human exposure and risk through measurements of urinary biomarkers .

Method of Application: The model uses unpublished urinary excretion data from botanical garden workers, collected by the Institut National de Santé Publique du Québec (INSPQ), Direction de la Toxicologie Humaine (Québec, Canada) .

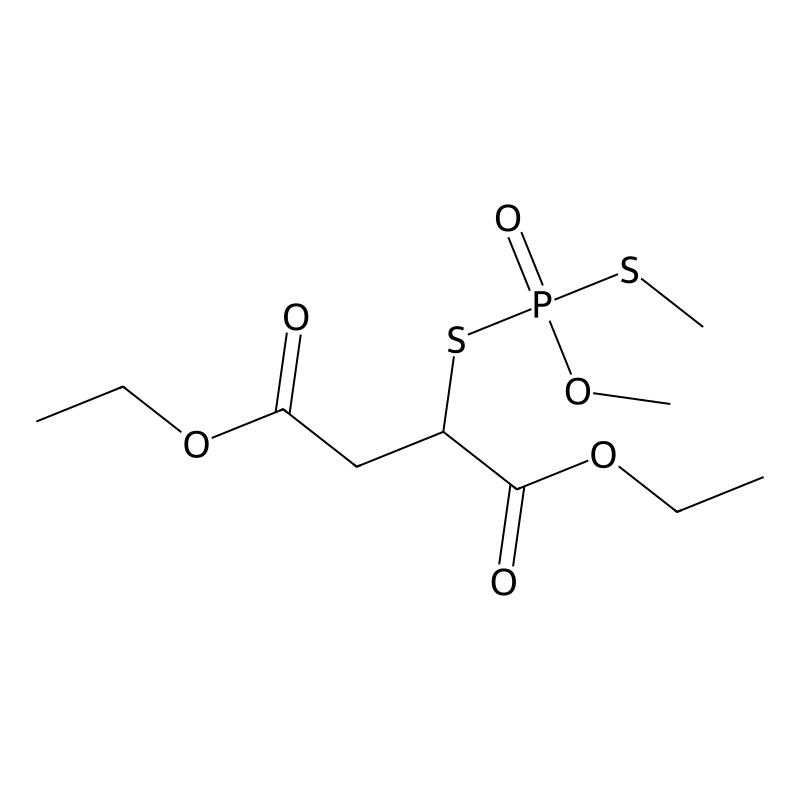

Isomalathion is a chemical compound that is a significant impurity found in technical-grade malathion, which is widely used as an insecticide. Structurally, isomalathion is classified as an organophosphate, specifically a phosphorodithioate, and is known for its toxicological properties. Its chemical formula is , and it contains a diethyl dicarboxylate moiety, which contributes to its activity as an acetylcholinesterase inhibitor. The presence of isomalathion in malathion formulations has raised concerns regarding its potential health risks, particularly due to its higher cytotoxicity compared to malathion itself .

- Malathion disrupts the nervous system of insects by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission.

- This leads to uncontrolled muscle activity and eventually death of the insect.

The biological activity of isomalathion has been extensively studied, particularly its cytotoxic and genotoxic effects. Research indicates that isomalathion exhibits significantly higher cytotoxicity than malathion, with effects observed at concentrations as low as 100 μM in human liver cell lines. It induces apoptosis through caspase-3 activation and can lead to micronuclei formation at lower concentrations, indicating potential genotoxic effects . Furthermore, studies have demonstrated that the mixture of malathion and isomalathion can alter the expression of cytochrome P450 enzymes involved in drug metabolism, highlighting their interaction and combined effects on biological systems .

The synthesis of isomalathion can be achieved through various methods involving the manipulation of malathion or related compounds. One documented method involves the resolution of racemic mixtures to isolate individual stereoisomers. The synthesis process typically includes steps such as esterification and the use of chiral reagents to produce enantiomerically enriched forms . The synthesis pathways often aim to understand the stereoselective toxicity associated with different isomers.

Isomalathion shares structural and functional similarities with several other organophosphate compounds. Below are some notable comparisons:

| Compound | Structure Type | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| Malathion | Organophosphate | Moderate | Acetylcholinesterase inhibitor |

| Malaoxon | Organophosphate metabolite | High | Acetylcholinesterase inhibitor |

| Parathion | Organophosphate | High | Acetylcholinesterase inhibitor |

| Chlorpyrifos | Organophosphate | Moderate | Acetylcholinesterase inhibitor |

Uniqueness of Isomalathion: Isomalathion stands out due to its significantly higher cytotoxicity compared to malathion and its role as a toxic degradation product that can enhance the toxicity profile of malathion formulations. Its ability to inhibit carboxylesterases further complicates its interaction with other pesticides and highlights the need for careful consideration in agricultural applications .